molecular formula C13H11N3O4 B128706 Mieshuan CAS No. 51594-83-3

Mieshuan

Cat. No.: B128706
CAS No.: 51594-83-3
M. Wt: 273.24 g/mol
InChI Key: NEJBEZATSQIMQM-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a pyridine ring and a nitrophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mieshuan can be synthesized through the reaction of 3-pyridylmethanol with 4-nitrophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Mieshuan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mieshuan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mieshuan involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in cell division and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 3-pyridylmethyl N-(4-nitrophenyl)carbamate
  • N-(4-nitrophenyl)carbamic acid 3-pyridinylmethyl ester
  • Pyridin-3-ylmethyl N-(4-nitrophenyl)carbamate

Uniqueness

Mieshuan is unique due to its specific combination of a pyridine ring and a nitrophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, this compound exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

pyridin-3-ylmethyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(20-9-10-2-1-7-14-8-10)15-11-3-5-12(6-4-11)16(18)19/h1-8H,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJBEZATSQIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058114
Record name Mieshuan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51594-83-3
Record name Mieshuan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51594-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Pyridylmethyl)-3-(4'-nitrophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051594833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mieshuan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIESHUAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H0N048IV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-Nitrophenylisocyanate (0.1 mole) was added to a solution of 3-pyridylcarbinol (0.1 mole) in 300 ml. of benzene. An exothermic reaction took place and a yellow solid formed. The suspension was heated to reflux and then stirred for 2 hours. The suspension was then cooled and filtered, affording 27 g. of a crude product melting at 230°-231° C. (decomposed). This is a 99% yield of 3-pyridylmethyl N-(4'-nitrophenyl)-carbamate. The product was purified by recrystallization from 2-methoxyethanol (methyl Cellosolve).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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